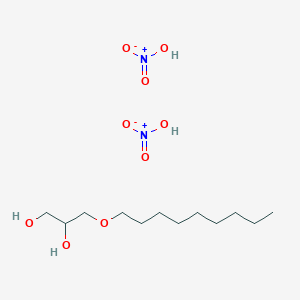![molecular formula C17H18N2O2 B14506132 2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile CAS No. 64017-78-3](/img/structure/B14506132.png)
2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile is an organic compound with a complex structure that includes a benzylamino group, a hydroxypropoxy group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile typically involves multiple steps. One common method starts with the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as ionic liquids as recycling agents, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The benzylamino and hydroxypropoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while substitution reactions can produce a variety of substituted benzonitriles .
Scientific Research Applications
2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(Benzylamino)-3-hydroxypropanoic acid
- 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile
Uniqueness
What sets 2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous .
Properties
CAS No. |
64017-78-3 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-[3-(benzylamino)-2-hydroxypropoxy]benzonitrile |
InChI |
InChI=1S/C17H18N2O2/c18-10-15-8-4-5-9-17(15)21-13-16(20)12-19-11-14-6-2-1-3-7-14/h1-9,16,19-20H,11-13H2 |
InChI Key |
TXQIMHNXYPJUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)

![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)





![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)



